molecular formula C6H8F2O3 B6588759 2-(3,3-difluorocyclobutyl)-2-hydroxyacetic acid CAS No. 2229407-66-1

2-(3,3-difluorocyclobutyl)-2-hydroxyacetic acid

Cat. No.: B6588759
CAS No.: 2229407-66-1
M. Wt: 166.1
InChI Key:
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Description

2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C6H8F2O3 It is a derivative of cyclobutane, featuring two fluorine atoms attached to the cyclobutyl ring and a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-difluorocyclobutyl)-2-hydroxyacetic acid typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Hydroxyacetic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the hydroxy group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or other substitution reactions using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,3-difluorocyclobutyl)-2-hydroxyacetic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The hydroxyacetic acid moiety may participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-Difluorocyclobutyl)acetic acid: Lacks the hydroxy group, making it less polar.

    2-(3,3-Difluorocyclobutyl)propanoic acid: Contains an additional carbon in the acetic acid moiety.

    2-(3,3-Difluorocyclobutyl)butanoic acid: Contains two additional carbons in the acetic acid moiety.

Uniqueness

2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid is unique due to the presence of both fluorine atoms and a hydroxyacetic acid moiety, which can significantly influence its chemical and biological properties

Properties

CAS No.

2229407-66-1

Molecular Formula

C6H8F2O3

Molecular Weight

166.1

Purity

95

Origin of Product

United States

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